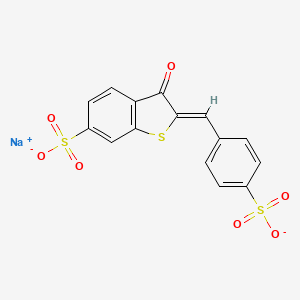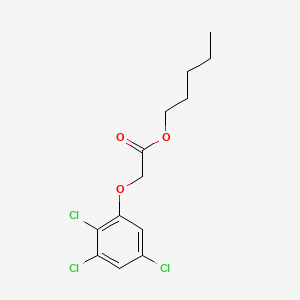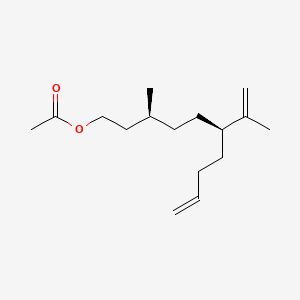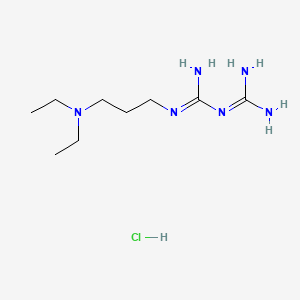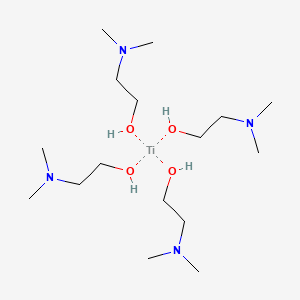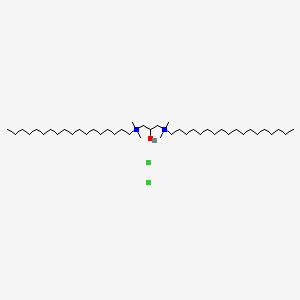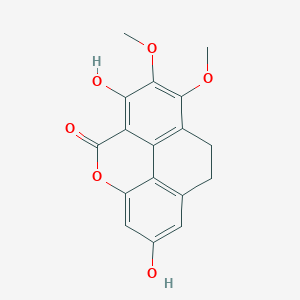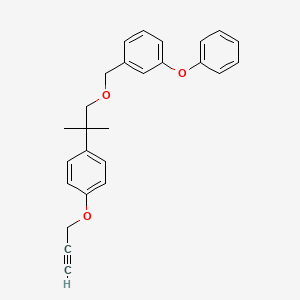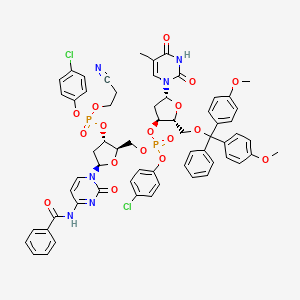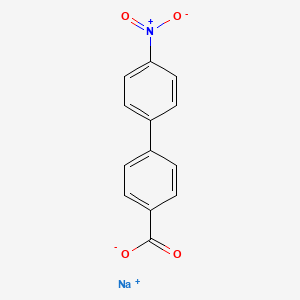
4'-Nitro-4-biphenylcarboxylic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Nitro-4-biphenylcarboxylic acid, sodium salt is an organic compound with the molecular formula C13H9NO4Na. It is a derivative of biphenyl, characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4’-Nitro-4-biphenylcarboxylic acid involves the nitration of biphenylcarboxylic acid. The process typically includes the following steps:
Nitration Reaction: Biphenylcarboxylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (120°C to 300°C).
Neutralization: The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt of 4’-Nitro-4-biphenylcarboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Nitro-4-biphenylcarboxylic acid, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products:
Amino Derivatives: Formed through reduction reactions.
Substituted Biphenyls: Formed through nucleophilic aromatic substitution.
Esters: Formed through esterification reactions.
Wissenschaftliche Forschungsanwendungen
4’-Nitro-4-biphenylcarboxylic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Nitro-4-biphenylcarboxylic acid, sodium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
4’-Amino-4-biphenylcarboxylic Acid: A reduction product of 4’-Nitro-4-biphenylcarboxylic acid.
4’-Methoxy-4-biphenylcarboxylic Acid: A derivative with a methoxy group instead of a nitro group.
4’-Chloro-4-biphenylcarboxylic Acid: A halogenated derivative with a chlorine atom.
Uniqueness: 4’-Nitro-4-biphenylcarboxylic acid, sodium salt is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
CAS-Nummer |
75578-76-6 |
|---|---|
Molekularformel |
C13H8NNaO4 |
Molekulargewicht |
265.20 g/mol |
IUPAC-Name |
sodium;4-(4-nitrophenyl)benzoate |
InChI |
InChI=1S/C13H9NO4.Na/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
WDACMVJEXTWOAP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


